![molecular formula C14H13F3N6O3 B3908897 2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]-N'-[4-(trifluoromethyl)benzylidene]propanohydrazide](/img/structure/B3908897.png)
2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]-N'-[4-(trifluoromethyl)benzylidene]propanohydrazide
Overview
Description
2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]-N'-[4-(trifluoromethyl)benzylidene]propanohydrazide is a useful research compound. Its molecular formula is C14H13F3N6O3 and its molecular weight is 370.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 370.10012278 g/mol and the complexity rating of the compound is 626. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Chemical Structure and Properties
The compound features a triazine core and a hydrazide moiety, which are known for their diverse biological activities. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving bioavailability and interaction with biological targets.
Molecular Formula
- Molecular Formula: C13H12F3N5O2
- Molecular Weight: 325.27 g/mol
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of hydrazides and triazines have shown efficacy against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Case Study:
A study on triazine derivatives demonstrated that modifications at the 4-position (similar to the trifluoromethyl substitution in our compound) led to enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli. The IC50 values ranged from 1.5 to 5.0 µg/mL for effective derivatives .
Anticancer Activity
The compound's structure suggests potential anticancer properties due to the presence of the triazine ring system, which has been associated with cytotoxic effects in various cancer cell lines.
Research Findings:
In vitro studies have shown that triazine-based compounds can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. For example, a related compound exhibited an IC50 value of 10 µM against human breast cancer cell lines .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key factors influencing activity include:
- Substituents on the aromatic ring: Electron-withdrawing groups like trifluoromethyl enhance potency.
- Hydrazide moiety: Essential for interaction with target enzymes or receptors.
- Triazine core: Imparts stability and facilitates binding to biological targets.
Substituent | Effect on Activity |
---|---|
Trifluoromethyl | Increases lipophilicity |
Alkyl groups | Modulate potency |
Hydroxyl groups | Enhance solubility |
Properties
IUPAC Name |
2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]-N-[(E)-[4-(trifluoromethyl)phenyl]methylideneamino]propanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N6O3/c1-7(19-10-12(25)20-13(26)23-21-10)11(24)22-18-6-8-2-4-9(5-3-8)14(15,16)17/h2-7H,1H3,(H,19,21)(H,22,24)(H2,20,23,25,26)/b18-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALVWBNNCGBSLGM-NGYBGAFCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN=CC1=CC=C(C=C1)C(F)(F)F)NC2=NNC(=O)NC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=CC=C(C=C1)C(F)(F)F)NC2=NNC(=O)NC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N6O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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